3-Hydrazinylbenzamide hydrochloride
CAS No.: 536759-67-8
Cat. No.: VC0031307
Molecular Formula: C₇H₁₀ClN₃O
Molecular Weight: 187.63
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 536759-67-8 | 
|---|---|
| Molecular Formula | C₇H₁₀ClN₃O | 
| Molecular Weight | 187.63 | 
| IUPAC Name | 3-hydrazinylbenzamide;hydrochloride | 
| Standard InChI | InChI=1S/C7H9N3O.ClH/c8-7(11)5-2-1-3-6(4-5)10-9;/h1-4,10H,9H2,(H2,8,11);1H | 
| SMILES | C1=CC(=CC(=C1)NN)C(=O)N.Cl | 
Introduction
3-Hydrazinylbenzamide hydrochloride is a chemical compound that has been synthesized and studied in various research contexts. It is derived from 3-aminobenzamide, which undergoes a transformation to introduce a hydrazine group, resulting in the formation of this compound. The synthesis typically involves specific chemical procedures designed to introduce the hydrazine functionality.
Synthesis of 3-Hydrazinylbenzamide Hydrochloride
The synthesis of 3-hydrazinylbenzamide hydrochloride is achieved through a multi-step chemical process. According to General Procedure F, the starting material, 3-aminobenzamide, is converted into its hydrazine derivative by reacting it with sodium nitrite and tin(II) chloride in a hydrochloric acid solution . This method involves the diazotization of the amine group followed by reduction to form the hydrazine derivative.
Synthesis Steps:
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Diazotization: The amine group of 3-aminobenzamide is diazotized using sodium nitrite in hydrochloric acid at low temperature.
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Reduction: The diazonium salt is then reduced with tin(II) chloride to form the hydrazine derivative.
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Purification: The resulting product is purified and isolated as the hydrochloride salt.
 
Potential Applications
While specific applications of 3-hydrazinylbenzamide hydrochloride are not extensively documented, hydrazine derivatives are often explored for their potential in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The introduction of a hydrazine group can significantly alter the chemical properties and biological activity of the parent compound.
Research Findings
Research on 3-hydrazinylbenzamide hydrochloride is limited, and it is primarily mentioned in the context of its synthesis and potential as a chemical intermediate. There is no comprehensive data available on its biological activity or detailed structural analysis.
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